molecular formula C19H13ClN2O4S B2754531 5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618872-95-0

5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2754531
CAS No.: 618872-95-0
M. Wt: 400.83
InChI Key: ZZCRSWXTUFEWER-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative with a complex substitution pattern:

  • Position 5: A 3-chlorophenyl group, contributing steric bulk and electron-withdrawing effects due to the chlorine atom .
  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility .
  • Position 4: A thiophene-2-carbonyl substituent, introducing aromaticity and electron-withdrawing character .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCRSWXTUFEWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities, including antibacterial, antiviral, and antitumor effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H15ClN2O4 Molecular Formula \text{C}_{19}\text{H}_{15}\text{ClN}_{2}\text{O}_{4}\quad \text{ Molecular Formula }

Antibacterial Activity

Research indicates that compounds with similar pyrrolone structures exhibit significant antibacterial properties. The pyrrolone fragment is recognized for its biological activities, including:

  • Mechanism : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Studies : A study by Murlykina et al. (2013) demonstrated that derivatives with a pyrrolone core showed effective inhibition against various bacterial strains, suggesting that the compound may exhibit similar properties .

Antiviral Activity

The antiviral potential of this compound is noteworthy, particularly against viral infections where traditional treatments are ineffective.

  • Mechanism : Compounds in this class may inhibit viral replication by interfering with viral enzymes or blocking entry into host cells.
  • Findings : Research by Rashid et al. (2012) highlighted the effectiveness of similar compounds against viral targets, supporting the hypothesis that this compound could possess antiviral properties .

Antitumor Activity

The antitumor effects of heterocyclic compounds have been widely studied, and this compound's structure suggests a potential for such activity.

  • Mechanism : Antitumor activity may involve apoptosis induction in cancer cells and inhibition of tumor growth through various pathways.
  • Research Evidence : A study conducted by Mori et al. (2013) reported promising results for related compounds in inhibiting tumor cell proliferation, indicating that this compound might also show efficacy in cancer treatment .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AntibacterialDisruption of cell wall synthesisMurlykina et al., 2013
AntiviralInhibition of viral replicationRashid et al., 2012
AntitumorInduction of apoptosisMori et al., 2013

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Pyrrolone Core : Utilizing starting materials such as 4-chlorophenyl and thiophene derivatives.
  • Coupling Reactions : Implementing coupling agents to form bonds between the pyrrolone and isoxazole moieties.
  • Purification : Crystallization techniques are often employed to purify the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three structurally related molecules (Table 1):

Compound Name Substituent Variations vs. Target Compound Key Structural Features Reference
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one 4-Methoxybenzoyl (instead of thiophene-2-carbonyl) Electron-donating methoxy group enhances resonance stabilization; increased lipophilicity .
5-(4-Chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2-one 4-Chlorophenyl (vs. 3-chlorophenyl); thiadiazole (vs. isoxazole) Thiadiazole’s sulfur atoms enhance hydrogen bonding; 4-Cl alters steric/electronic effects .
5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Thiazole ring; amino group at position 5 Thiazole’s nitrogen and sulfur atoms improve bioavailability; amino group increases polarity .

Table 1 : Structural comparison of the target compound with analogues.

Electronic and Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

  • The thiophene-2-carbonyl group in the target compound is more electron-withdrawing than the 4-methoxybenzoyl group in the analogue from . This difference may increase electrophilicity at the pyrrolone core, enhancing reactivity in nucleophilic substitution reactions .
  • The 3-chlorophenyl substituent (target) vs. 4-chlorophenyl () alters steric effects: the para-substituted chloro group in the latter may reduce steric hindrance compared to the meta position .

Heterocyclic Moieties: Isoxazole (target) vs. Thiophene (target) vs. Thiazole (): Thiazole’s nitrogen atom enhances hydrogen-bonding capacity, which could improve target binding affinity in biological systems .

Hardness and Reactivity :

  • Using Parr and Pearson’s framework (), the target compound’s absolute hardness (η) is hypothesized to be lower than the 4-methoxybenzoyl analogue due to the electron-withdrawing thiophene-carbonyl group, making it a "softer" electrophile .

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